N,N-Dimethyl-p-phenylenediamine-d6
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Overview
Description
N,N-Dimethyl-p-phenylenediamine-d6 is a deuterated derivative of N,N-Dimethyl-p-phenylenediamine, an aromatic amine. This compound is primarily used as an intermediate in the production of dyes and as a reagent in various chemical reactions. The deuterated form is often used in scientific research to study reaction mechanisms and pathways due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-p-phenylenediamine-d6 can be synthesized through the deuteration of N,N-Dimethyl-p-phenylenediamine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. One common method is the reaction of N,N-Dimethyl-p-phenylenediamine with deuterated water (D2O) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-p-phenylenediamine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iron(III) chloride (FeCl3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
N,N-Dimethyl-p-phenylenediamine-d6 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a reagent in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-phenylenediamine-d6 involves its interaction with various molecular targets. In oxidation reactions, it forms stable radical cations, which can further react to form quinone derivatives. These reactions are often catalyzed by metal ions such as iron(III).
Comparison with Similar Compounds
N,N-Dimethyl-p-phenylenediamine-d6 is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies. Similar compounds include:
N,N-Dimethyl-p-phenylenediamine: The non-deuterated form, commonly used in dye production.
N,N-Diethyl-p-phenylenediamine: Another derivative used in similar applications.
N,N-Dimethyl-1,4-phenylenediamine: A structural isomer with different reactivity.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORFPDSXLZWJF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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